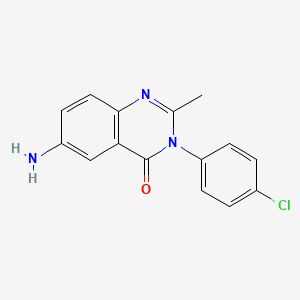

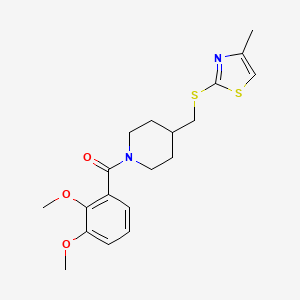

6-amino-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one is a quinazoline derivative that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of various enzymes and receptors, making it an attractive target for drug development.

Scientific Research Applications

Cancer Therapy

Research on chloroquine and its derivatives, which share structural similarities with 6-amino-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one, highlights their potential as adjuvant therapy in cancer treatment. These compounds are recognized for their ability to sensitize tumor cells to chemotherapy and radiotherapy by inhibiting autophagy, a survival mechanism of cancer cells. Chloroquine-containing compounds have been studied for their antimalarial effects and have found new life in cancer therapy through repurposing efforts, focusing on their biochemical properties that can affect cancer cell proliferation pathways (Njaria et al., 2015).

Malaria Treatment

AQ-13, a drug candidate with structural similarities to chloroquine, demonstrates effectiveness against chloroquine-resistant Plasmodium falciparum, offering a new avenue for malaria treatment. Its development underscores the continuous search for effective antimalarial agents in the face of growing resistance to conventional drugs (Mengue et al., 2019).

Autoimmune Disorders

Chloroquine and hydroxychloroquine, related to the compound , have been explored for their immunosuppressive and anti-inflammatory properties, making them valuable in the treatment of autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their mechanism involves the modulation of immune activity, which can help manage these chronic conditions (Taherian et al., 2013).

Environmental Impact

Research into chlorophenols, which share a chlorine substitution pattern with the compound in focus, assesses their environmental impact, particularly in aquatic environments. These studies provide insights into the toxicity, persistence, and bioaccumulation potential of chlorinated organic compounds, contributing to a better understanding of their environmental footprint (Krijgsheld & Gen, 1986).

Therapeutic Agent Synthesis

The compound is also relevant in the synthesis of other therapeutic agents, showcasing the versatility of its core structure in drug development. This includes the creation of small-molecule inhibitors for conditions such as coagulation disorders, highlighting the compound's importance in medicinal chemistry and pharmaceutical research (Pauls et al., 2001).

properties

IUPAC Name |

6-amino-3-(4-chlorophenyl)-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOKLKDJPWAUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)

![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)